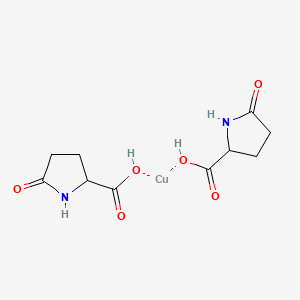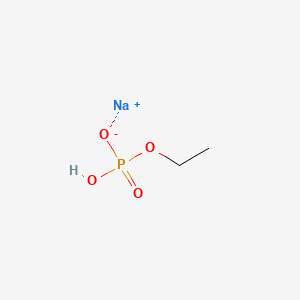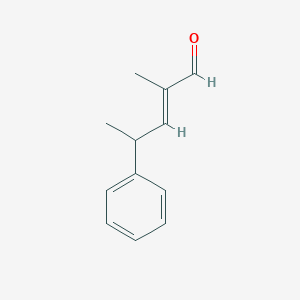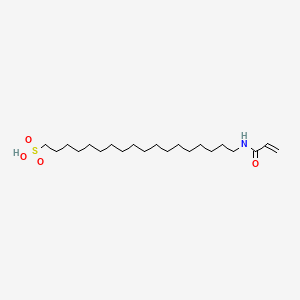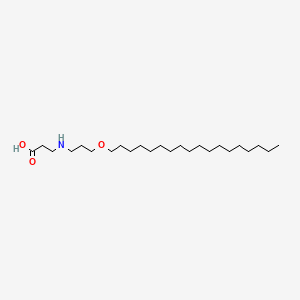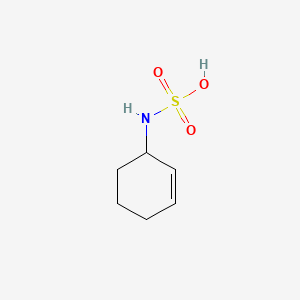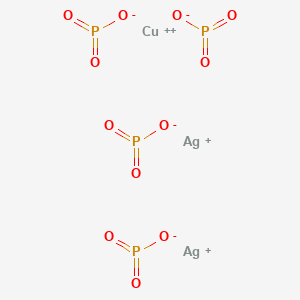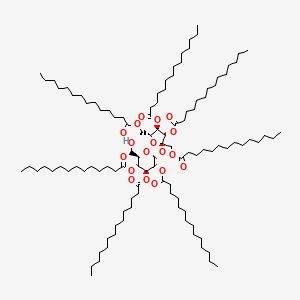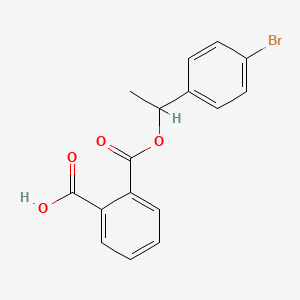
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the alpha carbon, a vinyl ester group attached to the nitrogen, and the typical carboxyl and amino groups of an amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with L-alanine, phenylacetic acid, and vinyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: L-alanine is first reacted with phenylacetic acid to form 3-phenyl-L-alanine. This intermediate is then treated with vinyl chloroformate in the presence of triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The vinyl ester group can be reduced to form the corresponding alcohol.
Substitution: The vinyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives of the vinyl ester group.
Substitution: Substituted derivatives of the vinyl ester group.
科学的研究の応用
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in amino acid metabolism.
Pathways: It may influence pathways related to protein synthesis and degradation, as well as signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Phenyl-L-alanine: Lacks the vinyl ester group.
N-((vinyloxy)carbonyl)-L-alanine: Lacks the phenyl group.
Phenylacetic acid derivatives: Similar structure but different functional groups.
Uniqueness
3-Phenyl-N-((vinyloxy)carbonyl)-L-alanine is unique due to the presence of both the phenyl group and the vinyl ester group, which confer distinct chemical and biological properties
特性
CAS番号 |
46827-90-1 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
(2S)-2-(ethenoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)13-10(11(14)15)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m0/s1 |
InChIキー |
LMKGVUJKILHRCE-JTQLQIEISA-N |
異性体SMILES |
C=COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
C=COC(=O)NC(CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


